molecular formula C8H5BrF4O B578653 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene CAS No. 1224604-21-0

5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B578653
CAS No.: 1224604-21-0
M. Wt: 273.025
InChI Key: JYIJZSRKYHZZBO-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJZSRKYHZZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213270
Record name 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224604-21-0
Record name 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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